Acotiamide-d6 (hydrochloride)

Catalog No.
S15752445
CAS No.
M.F
C21H31ClN4O5S
M. Wt
493.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acotiamide-d6 (hydrochloride)

Product Name

Acotiamide-d6 (hydrochloride)

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride

Molecular Formula

C21H31ClN4O5S

Molecular Weight

493.1 g/mol

InChI

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3;

InChI Key

VQEKQYLTAIVCBW-PKKCSIJHSA-N

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl

Acotiamide-d6 (hydrochloride) is a deuterated derivative of acotiamide hydrochloride, which is recognized as a prokinetic agent primarily utilized for treating functional dyspepsia. The incorporation of deuterium in the acotiamide structure enhances its stability and allows for more precise pharmacokinetic studies. Acotiamide functions by inhibiting the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the gastrointestinal tract, thus promoting gastrointestinal motility and accelerating gastric emptying .

, including:

  • Oxidation: This can occur at the thiazole ring or the benzoyl group, producing oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
  • Reduction: Typically targets the carbonyl groups within the molecule, with sodium borohydride and lithium aluminum hydride being frequent reducing agents.
  • Substitution: Substitution reactions can occur on the aromatic ring, where hydrogen atoms are replaced by other substituents, often facilitated by halogenating agents such as bromine or chlorine under controlled conditions .

The primary biological activity of acotiamide-d6 (hydrochloride) involves its role as an acetylcholinesterase inhibitor. By preventing the breakdown of acetylcholine, it enhances cholinergic transmission in the gastrointestinal system. This mechanism is particularly beneficial in treating conditions characterized by impaired gastric motility, such as functional dyspepsia. Additionally, acotiamide-d6 is utilized in research to explore its effects on gastrointestinal physiology and pharmacokinetics .

The synthesis of acotiamide-d6 (hydrochloride) typically involves:

  • Deuteration: The introduction of deuterium atoms into the acotiamide molecule is achieved using deuterated reagents and solvents.
  • Reaction Conditions: The synthesis process requires stringent control over temperature, pressure, and pH to maximize yield and purity. High-performance liquid chromatography (HPLC) is commonly employed to purify the final product .

Acotiamide-d6 (hydrochloride) has several applications across different fields:

  • Analytical Chemistry: Serves as a reference standard for studying the pharmacokinetics and metabolism of acotiamide.
  • Biological Research: Used in studies examining the role of acetylcholine in gastrointestinal motility.
  • Clinical Research: Evaluated for its efficacy and safety in treating functional dyspepsia.
  • Pharmaceutical Development: Contributes to the development of new prokinetic agents and quality control processes in pharmaceutical manufacturing .

Research involving interaction studies of acotiamide-d6 focuses on its pharmacodynamics and pharmacokinetics. It interacts primarily with muscarinic receptors in the enteric nervous system, enhancing gastrointestinal motility without significant interactions with serotonin or dopamine receptors. This selectivity contributes to a reduced side effect profile compared to other prokinetic agents .

Several compounds share similarities with acotiamide-d6 (hydrochloride), particularly in their application as prokinetic agents:

Compound NameMechanism of ActionUnique Features
CisaprideActs on serotonin receptorsBroader receptor affinity; associated with cardiac risks
DomperidoneDopamine antagonist that enhances gastrointestinal motilityLimited central nervous system penetration
ItoprideInhibits dopamine D2 receptors and acetylcholinesteraseDual action but may have more side effects

Uniqueness of Acotiamide-d6 (hydrochloride)

Acotiamide-d6 (hydrochloride) distinguishes itself from other prokinetic agents by its specific inhibition of acetylcholinesterase without significant activity on serotonin or dopamine receptors. This selective mechanism reduces potential side effects commonly associated with other prokinetic drugs, making it a unique candidate for treating functional dyspepsia .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

492.2080294 g/mol

Monoisotopic Mass

492.2080294 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

Explore Compound Types